3-Bromo-N-ethyl-4-(trifluoromethyl)benzamide
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Overview
Description
3-Bromo-N-ethyl-4-(trifluoromethyl)benzamide is a chemical compound characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-ethyl-4-(trifluoromethyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)benzamide, undergoes bromination to introduce the bromine atom at the 3-position.
Ethylation: The brominated compound is then treated with ethylamine to introduce the ethyl group, forming the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-ethyl-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Bromate esters
Reduction: Amines or alcohols
Substitution: Alkyl or aryl derivatives
Scientific Research Applications
3-Bromo-N-ethyl-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-N-ethyl-4-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, while the bromine atom and ethyl group contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
3-Bromo-N-ethyl-4-(trifluoromethyl)benzamide is unique due to its combination of functional groups. Similar compounds include:
3-Bromo-N-methyl-4-(trifluoromethyl)benzamide: Similar structure but with a methyl group instead of ethyl.
3-Bromo-4-(trifluoromethyl)benzamide: Lacks the ethyl group.
4-(Trifluoromethyl)benzamide: No bromine atom.
Properties
IUPAC Name |
3-bromo-N-ethyl-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-2-15-9(16)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLRBOAUSLDMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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